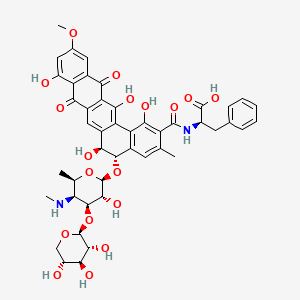
1,2,3-Tris((1-ethoxy)ethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tris((1-ethoxy)ethoxy)propane is an organic compound with the molecular formula C15H32O6. It belongs to the class of glycerolipids, which are lipids formed by joining fatty acids to glycerol by ester bonds .
Preparation Methods
The synthesis of 1,2,3-Tris((1-ethoxy)ethoxy)propane typically involves the reaction of glycerol with acetaldehyde and ethanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which further react to form the final acetal product. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1,2,3-Tris((1-ethoxy)ethoxy)propane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Scientific Research Applications
1,2,3-Tris((1-ethoxy)ethoxy)propane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential role in biological systems as a lipid component.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized as a flavouring agent in the food industry, as evaluated by JECFA
Mechanism of Action
The mechanism of action of 1,2,3-Tris((1-ethoxy)ethoxy)propane involves its interaction with lipid membranes and enzymes. Its molecular structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
1,2,3-Tris((1-ethoxy)ethoxy)propane can be compared with other glycerolipids such as:
1,2,3-Tris((1-methoxy)ethoxy)propane: Similar structure but with methoxy groups instead of ethoxy groups.
1,2,3-Tris((1-propoxy)ethoxy)propane: Similar structure but with propoxy groups instead of ethoxy groups.
1,2,3-Tris((1-butoxy)ethoxy)propane: Similar structure but with butoxy groups instead of ethoxy groups. The uniqueness of this compound lies in its specific ethoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
67715-82-6 |
|---|---|
Molecular Formula |
C15H32O6 |
Molecular Weight |
308.41 g/mol |
IUPAC Name |
1,2,3-tris(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C15H32O6/c1-7-16-12(4)19-10-15(21-14(6)18-9-3)11-20-13(5)17-8-2/h12-15H,7-11H2,1-6H3 |
InChI Key |
NSVOKCWMHBVBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(COC(C)OCC)OC(C)OCC |
density |
0.952-0.958 |
physical_description |
colourless liquid with a slight, sharp, fruity odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



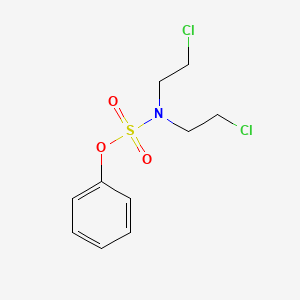
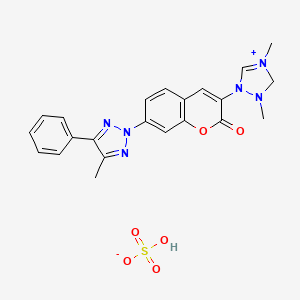
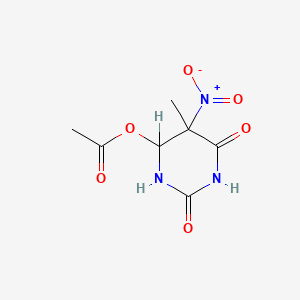
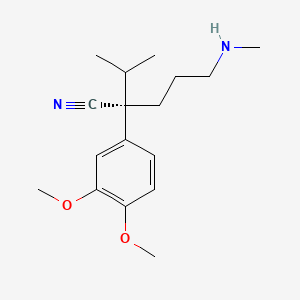
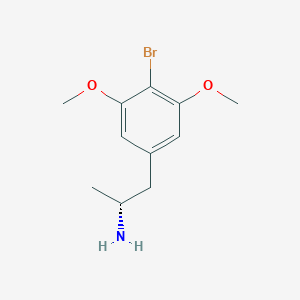
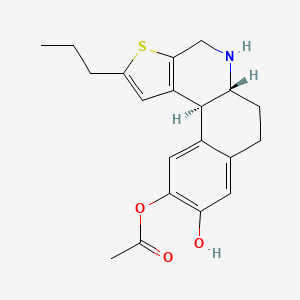
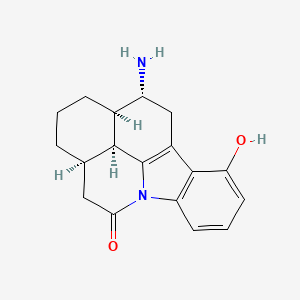
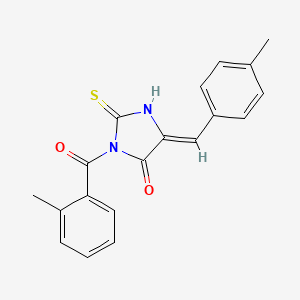
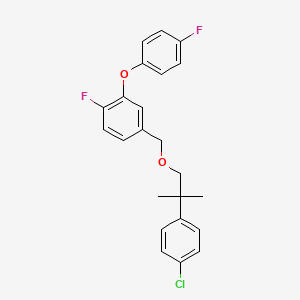
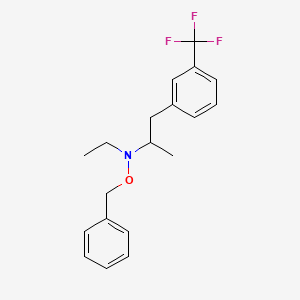
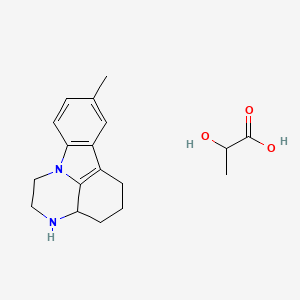
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
